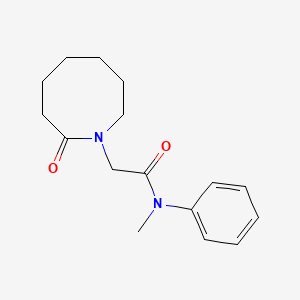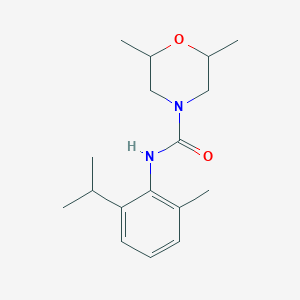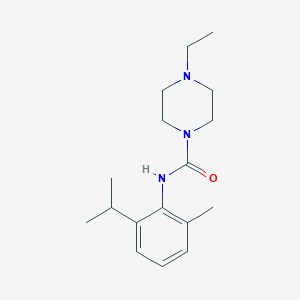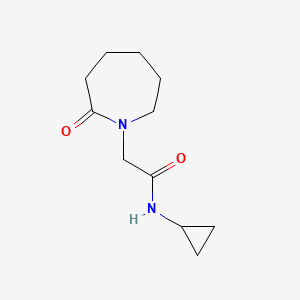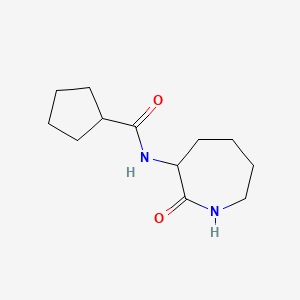
N-(2-oxoazepan-3-yl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-oxoazepan-3-yl)cyclopentanecarboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a cyclic amide that has been synthesized using various methods and has been shown to have potential applications in biochemical and physiological research.
Mécanisme D'action
The mechanism of action of N-(2-oxoazepan-3-yl)cyclopentanecarboxamide is not well understood. However, it has been shown to inhibit the growth of bacteria, fungi, and viruses by disrupting their cell membranes. It has also been shown to inhibit the activity of enzymes involved in various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory and antioxidant properties. In addition, it has been shown to have potential applications in the treatment of cancer and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-oxoazepan-3-yl)cyclopentanecarboxamide has several advantages for lab experiments. It is easy to synthesize and has high yields. It has also been shown to have broad-spectrum antimicrobial activity. However, it has some limitations, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for research on N-(2-oxoazepan-3-yl)cyclopentanecarboxamide. One direction is to further investigate its mechanism of action and its potential applications in the treatment of cancer and neurodegenerative diseases. Another direction is to develop more efficient synthesis methods and to improve its solubility in water. In addition, further research is needed to determine its toxicity and potential side effects. Overall, this compound has great potential for various scientific research applications and warrants further investigation.
Méthodes De Synthèse
N-(2-oxoazepan-3-yl)cyclopentanecarboxamide can be synthesized using various methods. One of the most commonly used methods is the reaction of cyclopentanecarboxylic acid with 2-amino-3-hydroxy-5-methylhexanoic acid followed by cyclization using a dehydrating agent. Another method involves the reaction of cyclopentanecarboxylic acid with 3-aminopentan-2-one followed by cyclization using a dehydrating agent. Both methods result in the formation of this compound with high yields.
Applications De Recherche Scientifique
N-(2-oxoazepan-3-yl)cyclopentanecarboxamide has potential applications in various fields of scientific research. It has been shown to have antibacterial, antifungal, and antiviral properties. It has also been used as a scaffold for the development of novel drugs. In addition, it has been shown to have potential applications in the treatment of cancer, inflammation, and neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(2-oxoazepan-3-yl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c15-11(9-5-1-2-6-9)14-10-7-3-4-8-13-12(10)16/h9-10H,1-8H2,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHRMEMWSXCSKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2CCCCNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Dimethylamino)pyridin-4-yl]-(2-ethylpiperidin-1-yl)methanone](/img/structure/B7512760.png)

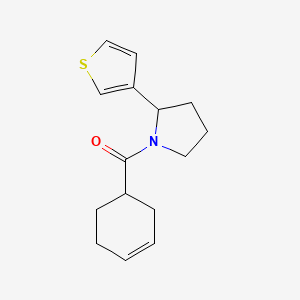
![N-[(4-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7512783.png)


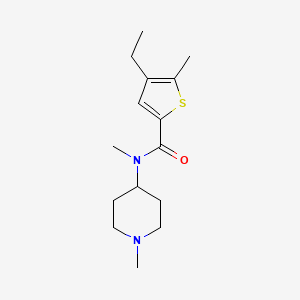
![N-[(4-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7512813.png)
